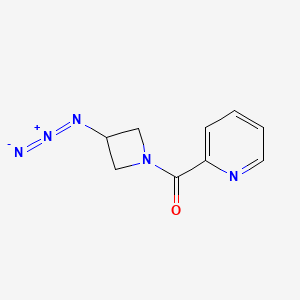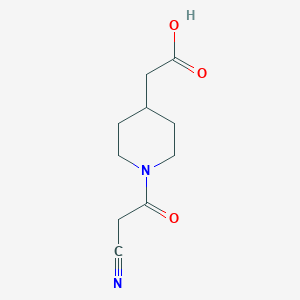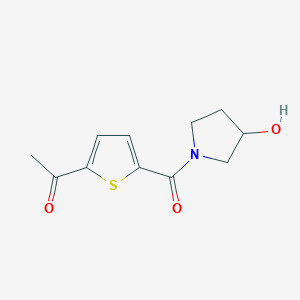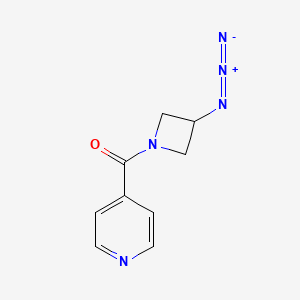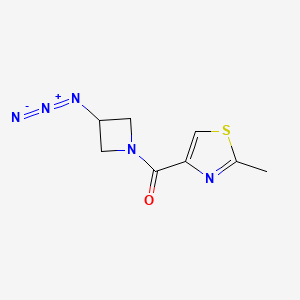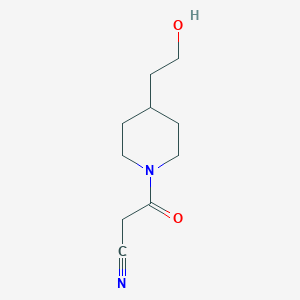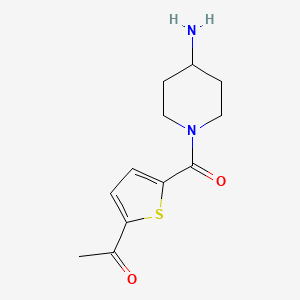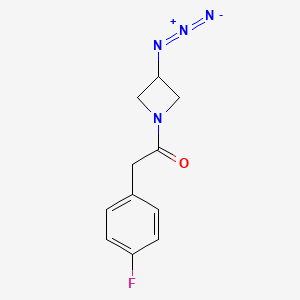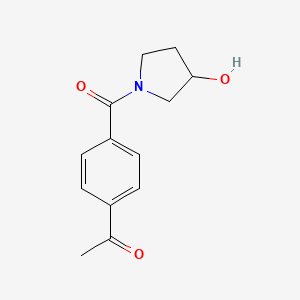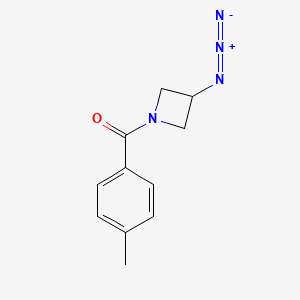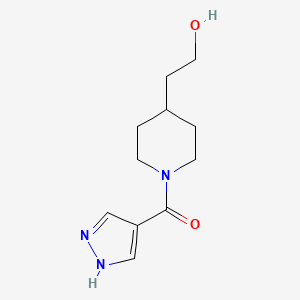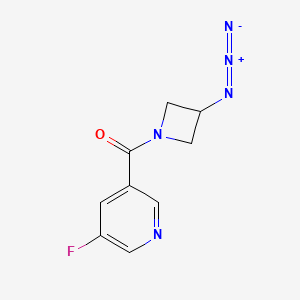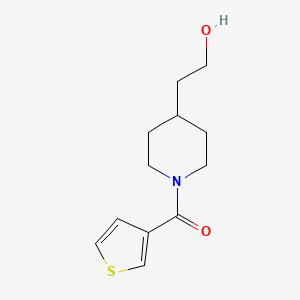
6-(3,3-Difluoroazetidin-1-yl)nicotinic acid
Übersicht
Beschreibung
6-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C9H8F2N2O2 and its molecular weight is 214.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihyperlipidemic Activity and NPC1L1 Inhibition
Nicotinic acid derivatives have been synthesized and evaluated for their antihyperlipidemic activities, with some compounds showing potential to decrease serum cholesterol and triglycerides levels. These effects are similar to those observed with niacin, suggesting that these derivatives may also block the NPC1L1 active site, akin to ezetimibe, indicating their potential in treating hyperlipidemia (Shoman et al., 2020).
Receptor-Mediated Anti-Lipolytic Effects
Research has identified specific receptors, such as PUMA-G and HM74, that mediate the anti-lipolytic effects of nicotinic acid. These receptors are expressed in adipose tissue and are implicated in inhibiting lipolysis, thus lowering free fatty acid levels in plasma. This mechanism is central to the lipid-lowering effects of nicotinic acid and could be relevant to its derivatives, offering insights into their potential therapeutic applications (Tunaru et al., 2003).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives have been studied for their vasorelaxant and antioxidative activities. These compounds demonstrate dose-dependent vasorelaxation and significant antioxidative properties, suggesting a potential role in cardiovascular protection and therapy. Such findings could point to the broader applicability of nicotinic acid derivatives in managing vascular health and oxidative stress (Prachayasittikul et al., 2010).
G Protein-Coupled Receptor Activation
Nicotinic acid acts through G protein-coupled receptors (GPR109A), mediating its pharmacological effects. This receptor activation leads to antiatherosclerotic effects, including the inhibition of disease progression in atherosclerosis-prone mice, independent of lipid-lowering actions. The activation of GPR109A promotes cholesterol efflux and exhibits anti-inflammatory effects, suggesting a multifaceted role of nicotinic acid and possibly its derivatives in disease management (Lukasova et al., 2011).
Wirkmechanismus
Target of Action
Nicotinic acid primarily targets adipocytes and immune cells . It also has direct and indirect effects on the vascular endothelium .
Mode of Action
Nicotinic acid acts through its receptor on adipocytes, regulating the formation and release of adipokines . It also exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells .
Biochemical Pathways
Nicotinic acid exists as several molecular compounds that act as the nicotinamide coenzymes precursors. These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Result of Action
Nicotinic acid has the remarkable ability to increase high-density lipoprotein (HDL) cholesterol levels while decreasing triglyceride, low-density lipoprotein (LDL) cholesterol and lipoprotein(a) levels, thereby improving the total plasma lipid profile .
Biochemische Analyse
Biochemical Properties
6-(3,3-Difluoroazetidin-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with neuronal nitric oxide synthase, affecting its activity . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the glucokinase enzyme in hepatocytes, which plays a crucial role in glucose metabolism . Additionally, it impacts gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with neuronal nitric oxide synthase involves binding to the heme domain, leading to changes in enzyme activity . These interactions can result in alterations in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have shown that high doses of similar compounds can cause liver toxicity and other adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect the glucokinase enzyme, which is involved in glucose metabolism . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity within cells.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with neuronal nitric oxide synthase involves localization to the heme domain, which is crucial for its activity . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context.
Eigenschaften
IUPAC Name |
6-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-2-1-6(3-12-7)8(14)15/h1-3H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDJQTYBRFQXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


